molecular formula C13H22N2O3 B13344514 tert-Butyl 8-acetyl-2,6-diazaspiro[3.4]octane-2-carboxylate

tert-Butyl 8-acetyl-2,6-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B13344514
M. Wt: 254.33 g/mol
InChI Key: CUBQZWPKYWRRTJ-UHFFFAOYSA-N
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Description

tert-Butyl 8-acetyl-2,6-diazaspiro[3.4]octane-2-carboxylate: is an organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework provides a rigid and constrained structure, which can be beneficial in drug design and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-acetyl-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to use a spirocyclization reaction, where a linear precursor undergoes cyclization to form the spirocyclic core. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process. Solvents such as dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and provide a suitable medium for the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and other process aids can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 8-acetyl-2,6-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include alkyl halides and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in the starting material and the conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 8-acetyl-2,6-diazaspiro[3.4]octane-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound’s spirocyclic structure makes it a valuable scaffold for drug design.

    Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules.

    Biological Studies: Researchers use this compound to study its interactions with various biological targets, including proteins and nucleic acids.

Mechanism of Action

The mechanism by which tert-Butyl 8-acetyl-2,6-diazaspiro[3.4]octane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. For example, as an inhibitor of ketohexokinase (KHK), the compound binds to the enzyme’s active site, preventing it from catalyzing the phosphorylation of fructose. This inhibition can reduce the production of fructose-1-phosphate, a key metabolite in the fructose metabolism pathway, thereby impacting cellular energy balance and metabolic processes .

Comparison with Similar Compounds

    tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: This compound shares the same spirocyclic core but lacks the acetyl group at the 8-position.

    tert-Butyl 2,7-diazaspiro[3.4]octane-2-carboxylate: Another similar compound with a different substitution pattern on the spirocyclic core.

Uniqueness: tert-Butyl 8-acetyl-2,6-diazaspiro[3.4]octane-2-carboxylate is unique due to the presence of the acetyl group at the 8-position, which can influence its chemical reactivity and biological activity. This modification can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in drug discovery and other research applications .

Properties

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl 5-acetyl-2,7-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C13H22N2O3/c1-9(16)10-5-14-6-13(10)7-15(8-13)11(17)18-12(2,3)4/h10,14H,5-8H2,1-4H3

InChI Key

CUBQZWPKYWRRTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CNCC12CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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